molecular formula C18H21ClN2O3 B1405504 (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride CAS No. 68800-30-6

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride

Cat. No.: B1405504
CAS No.: 68800-30-6
M. Wt: 348.8 g/mol
InChI Key: HMGVAZYOKLTFSH-MOGJOVFKSA-N
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Description

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride, also known as (2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-phenylpropanoic acid hydrochloride, is a dipeptide composed of two phenylalanine molecules. Phenylalanine is an essential amino acid and the precursor for the amino acid tyrosine.

Scientific Research Applications

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “H-Phe-Phe-OH . HCl” is primarily based on its ability to self-assemble into various structures. This self-assembly is driven by the Phe-Phe motif, which forms the core of the molecule .

Safety and Hazards

“H-Phe-Phe-OH . HCl” is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The Phe-Phe motif, including “H-Phe-Phe-OH . HCl”, holds substantial promise for the creation of the next generation nanomedicines . Its unique properties and ability to self-assemble into various structures make it a valuable tool in nanomedicine, with potential applications in drug delivery, biomaterials, and new therapeutic paradigms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride typically involves the coupling of two phenylalanine molecules. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reagents such as carbodiimides (e.g., DCC) and additives like HOBt are often used to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the dipeptide, such as acylated or alkylated forms, which can have different properties and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its free base form. This makes it particularly useful in aqueous environments and for applications requiring high solubility .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3.ClH/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14;/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23);1H/t15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGVAZYOKLTFSH-MOGJOVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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